molecular formula C₄₄H₃₂Cl₂Ir₂N₄ B1142161 Iridium(3+);2-phenylpyridine;chloride CAS No. 92220-65-0

Iridium(3+);2-phenylpyridine;chloride

Cat. No. B1142161
CAS RN: 92220-65-0
M. Wt: 1072.09
InChI Key:
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Description

Iridium(3+);2-phenylpyridine;chloride is a complex with the formula Ir(C6H4-C5H4N)3. It is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands12. It is electroluminescent, emitting green light2.



Synthesis Analysis

The synthesis of some heteroleptic, cyclometalated iridium (III) complexes is described3. The complex is prepared by cyclometalation reactions of 2-phenylpyridine and iridium trichloride2. The reaction mixture is pressurized with argon, stirred, and then depressurized three times, and finally charged again with argon before sealing45.



Molecular Structure Analysis

The molecular structure of Iridium(3+);2-phenylpyridine;chloride is described in various sources16. The complex is a yellow-green solid2.



Chemical Reactions Analysis

The iridium-catalysed borylation of aromatic C−H bonds has become the preferred method for the synthesis of aromatic organoboron compounds7. The reaction is highly efficient, tolerant of a broad range of substituents and can be applied to both carbocyclic and heterocyclic substrates7.



Physical And Chemical Properties Analysis

The absorption peaks of the three complexes range from 260 to 340 nm, and the maximum emission wavelengths are 537 nm, 544 nm and 540 nm, respectively8. The LUMO level is −2.18 eV, −2.20 eV, −2.21 eV, and the HOMO level is −5.30 eV, −5.25 eV, and −5.25 eV, respectively8. The thermal decomposition temperatures of each of the three compounds are 359 °C, 389 °C and 410 °C respectively, with a weight loss of 5%8.


Safety And Hazards

Specific safety and hazards information for Iridium(3+);2-phenylpyridine;chloride is not readily available in the sources. However, it is always recommended to handle chemical compounds with appropriate safety measures9.


properties

IUPAC Name

iridium(3+);2-phenylpyridine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H8N.ClH.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h2*1-6,8-9H;1H;/q2*-1;;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDROLZETYMBQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClIrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iridium(3+);2-phenylpyridine;chloride

CAS RN

92220-65-0
Record name Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)
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